molecular formula C12H8N2 B13022925 Benzonitrile, 2-(2-pyridinyl)-

Benzonitrile, 2-(2-pyridinyl)-

Cat. No.: B13022925
M. Wt: 180.20 g/mol
InChI Key: JZTNNQACPNFIPN-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Pyridin-2-yl)benzonitrile involves the reaction of 2-bromopyridine with benzonitrile in the presence of a palladium catalyst. This reaction typically occurs under an inert atmosphere, such as argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of 2-(Pyridin-2-yl)benzonitrile .

Industrial Production Methods

Industrial production of 2-(Pyridin-2-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while oxidation reactions can yield pyridine N-oxides .

Scientific Research Applications

2-(Pyridin-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to act as non-competitive antagonists of certain receptors, inhibiting their function by binding to allosteric sites .

Properties

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

2-pyridin-2-ylbenzonitrile

InChI

InChI=1S/C12H8N2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-8H

InChI Key

JZTNNQACPNFIPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=CC=N2

Origin of Product

United States

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